molecular formula C12H11FN2O2 B1482610 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 2098135-51-2

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482610
CAS No.: 2098135-51-2
M. Wt: 234.23 g/mol
InChI Key: BBGIFTULIXNWJX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-fluoroethyl)-3-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-6-7-15-8-10(12(16)17)11(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGIFTULIXNWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11_{11}H12_{12}FN3_{3}O2_{2}
  • Molecular Weight : 235.23 g/mol
  • CAS Number : 1621-91-6

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in several of these areas.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested using the carrageenan-induced paw edema model, demonstrating inhibition rates comparable to standard anti-inflammatory drugs such as diclofenac and ibuprofen .

CompoundInhibition (%)Standard DrugStandard Inhibition (%)
This compoundTBDDiclofenac86.72
Similar Pyrazole Derivative≥84.2IbuprofenTBD

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been extensively studied. For example, derivatives have shown activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. Research involving structural analogs has indicated that modifications to the pyrazole ring can enhance cytotoxicity against specific tumor types .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. The structure-activity relationship (SAR) studies have demonstrated that alterations in substituents significantly affect the biological efficacy of the compounds.

Synthetic Pathway Overview

  • Starting Material : Phenylhydrazine and appropriate carbonyl compounds.
  • Reagents : Various acids and bases for cyclization.
  • Final Product : Purification through crystallization or chromatography.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Effects :
    • A study evaluated a series of pyrazole derivatives for their ability to reduce inflammation in animal models, with some compounds exhibiting over 80% inhibition compared to traditional NSAIDs .
  • Antimicrobial Efficacy :
    • Research on a novel series of pyrazoles showed significant antibacterial activity against Klebsiella pneumoniae, suggesting potential for development into therapeutic agents .
  • Anticancer Potential :
    • In vitro studies demonstrated that certain derivatives led to significant apoptosis in breast cancer cell lines, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods, often involving the reaction of hydrazines with appropriate carbonyl compounds. This compound serves as a precursor for several derivatives that exhibit enhanced biological activities.

Key Synthetic Routes

  • Hydrazine Reaction : The compound can be synthesized by reacting 2-fluoroethyl derivatives with phenylhydrazine, followed by carboxylation.
  • Esters Formation : It is also utilized in the production of esters that are valuable in pharmaceutical formulations .

Biological Activities

This compound has shown promising biological activities, particularly in antifungal and antimicrobial applications.

Antifungal Activity

Recent studies have identified derivatives of this compound demonstrating significant antifungal properties against various phytopathogenic fungi. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited higher antifungal activity compared to standard fungicides like boscalid .

Agrochemical Applications

The compound is also explored for its potential use as an agrochemical, particularly as a fungicide. Pyrazolecarboxanilides derived from this compound have been reported to possess improved activity against harmful fungi such as Botrytis spp., making them suitable candidates for agricultural applications .

Case Study 1: Antifungal Efficacy

A study published in Molecules highlighted the synthesis of novel pyrazole derivatives and their evaluation against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to commercial fungicides, suggesting potential for agricultural use .

Case Study 2: Environmental Impact

Research has also focused on the environmental fate of these compounds, indicating that while they are effective against pests and pathogens, their metabolic products need to be monitored for potential groundwater contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.